Dimethyl-d-tubocurarine-d6 Iodide
Description
Dimethyl-d-tubocurarine-d6 Iodide is a deuterated derivative of the neuromuscular blocking agent D-tubocurarine. It features six deuterium atoms incorporated into its methyl groups, replacing hydrogen atoms. This isotopic labeling enhances its utility in analytical applications, such as mass spectrometry, where it serves as an internal standard for quantifying non-deuterated analogs in biological matrices . The compound retains the core structural framework of D-tubocurarine, including its bis-benzylisoquinoline skeleton, but differs in its isotopic composition and iodide salt form. These modifications influence its physicochemical properties without significantly altering its receptor-binding affinity, making it valuable for pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C₂₉H₃₉D₆IN₂O₆ |
|---|---|
Molecular Weight |
770.73 |
Synonyms |
Dimethyltubocurarine-d6 Iodide; [13aR-(13aR*,25aS*)]-2,3,13a,14,15,16,25,25a-Octahydro-9,18,19,29-tetramethoxy-1,14,14-trimethyl-13H-4,6:21,24-dietheno-8,12-metheno-1H-pyrido[3’,2’:14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolinium-d6 Iodide; (1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The structural nuances of Dimethyl-d-tubocurarine-d6 Iodide and related analogs are critical to understanding their functional differences. Key comparisons include:
Table 1: Structural and Functional Differences Among Tubocurarine Derivatives
| Compound | Substituents/Modifications | Salt Form | Key Features |
|---|---|---|---|
| D-Tubocurarine Chloride | Hydroxyl, methoxy groups | Chloride | Parent compound; neuromuscular blocker with moderate duration of action |
| Dimethylether D-Tubocurarine Iodide | Methylated hydroxyl groups | Iodide | Increased lipophilicity; prolonged duration due to reduced renal excretion |
| This compound | Deuterated methyl groups | Iodide | Isotopic labeling for analytical tracking; negligible pharmacological activity |
- D-Tubocurarine Chloride : The original compound, isolated from Chondrodendron tomentosum, contains two hydroxyl groups and methoxy substituents. Its chloride salt enhances water solubility, facilitating rapid onset of neuromuscular blockade .
- Dimethylether D-Tubocurarine Iodide : Synthesized by methylating D-tubocurarine’s hydroxyl groups and substituting chloride with iodide, this derivative exhibits greater lipid solubility, prolonging its clinical effects in thoracic surgery anesthesia .
- This compound: Deuterium substitution in methyl groups reduces metabolic degradation in research settings, enabling precise quantification of its non-deuterated counterpart in biological samples .
Pharmacological and Physicochemical Properties
- Receptor Binding: All three compounds act as competitive antagonists at nicotinic acetylcholine receptors.
- Metabolic Stability : The dimethylether derivative’s methylated hydroxyl groups resist hepatic metabolism, extending its half-life compared to D-tubocurarine chloride . In contrast, the deuterated form’s stability arises from kinetic isotope effects, slowing hydrogen/deuterium exchange in vivo.
- Solubility and Distribution : The iodide salt in both dimethylated forms enhances lipid solubility compared to the chloride salt, promoting tissue penetration and delayed clearance .
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